Cas no 66256-28-8 (5-Fluoro-2-iodotoluene)

5-Fluoro-2-iodotoluene structure
5-Fluoro-2-iodotoluene structure
商品名:5-Fluoro-2-iodotoluene
CAS番号:66256-28-8
MF:C7H6FI
メガワット:236.02494
MDL:MFCD00039397
CID:501992
PubChem ID:2774525

5-Fluoro-2-iodotoluene 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-1-iodo-2-methylbenzene
    • 5-FLUORO-2-IODOTOLUENE
    • Benzene,4-fluoro-1-iodo-2-methyl-
    • 2-Methyl-4-fluoroiodobenzene
    • Benzene, 4-fluoro-1-iodo-2-methyl-
    • AMY14555
    • 66256-28-8
    • DTXSID50951179
    • PS-7648
    • SY017057
    • A867501
    • CS-W019520
    • Benzene,1-fluoro-3-(iodomethyl)-
    • FT-0645433
    • VWBMDRDQJLUMMS-UHFFFAOYSA-N
    • SCHEMBL165788
    • AKOS009158503
    • 1,1,3,3,3-Pentafluoro-2-trifluoromethylpropylmethylether
    • 4-fluoro-1-iodo-2-methyl-benzene
    • AC-5991
    • FT-0638781
    • MFCD00039397
    • Fluoro-2-iodotoluene
    • 4-Fluoro-2-methyliodobenzene
    • EN300-101266
    • 2-Iodo-5-fluorotoluene
    • DTXCID501379310
    • DB-047404
    • 5-Fluoro-2-iodotoluene
    • MDL: MFCD00039397
    • インチ: InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
    • InChIKey: VWBMDRDQJLUMMS-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1I)F

計算された属性

  • せいみつぶんしりょう: 235.95000
  • どういたいしつりょう: 235.95
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 94.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0A^2
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.788±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: No data available
  • ふってん: 206.8±20.0 ºC (760 Torr),
  • フラッシュポイント: 82.1±5.9 ºC,
  • 屈折率: 1.58
  • ようかいど: ほとんど溶けない(0.038 g/l)(25ºC)、
  • PSA: 0.00000
  • LogP: 2.73870
  • じょうきあつ: No data available

5-Fluoro-2-iodotoluene セキュリティ情報

5-Fluoro-2-iodotoluene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

5-Fluoro-2-iodotoluene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065353-25g
4-Fluoro-1-iodo-2-methylbenzene
66256-28-8 98%
25g
¥72.00 2024-05-04
Oakwood
005416-100g
5-Fluoro-2-iodotoluene
66256-28-8 97%
100g
$65.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F13470-100g
4-Fluoro-1-iodo-2-methylbenzene
66256-28-8 97%
100g
¥192.0 2023-09-07
TRC
F598868-500mg
5-Fluoro-2-iodotoluene
66256-28-8
500mg
$64.00 2023-05-18
TRC
F598868-2.5g
5-Fluoro-2-iodotoluene
66256-28-8
2.5g
$87.00 2023-05-18
TRC
F598868-1g
5-Fluoro-2-iodotoluene
66256-28-8
1g
$ 60.00 2022-06-04
Enamine
EN300-101266-0.5g
4-fluoro-1-iodo-2-methylbenzene
66256-28-8 95%
0.5g
$21.0 2023-10-28
Fluorochem
005416-25g
5-Fluoro-2-iodotoluene
66256-28-8 97%
25g
£12.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-JE234-5g
5-Fluoro-2-iodotoluene
66256-28-8 98%
5g
¥50.0 2022-06-10
Enamine
EN300-101266-0.05g
4-fluoro-1-iodo-2-methylbenzene
66256-28-8 95%
0.05g
$19.0 2023-10-28

5-Fluoro-2-iodotoluene 合成方法

5-Fluoro-2-iodotoluene 関連文献

5-Fluoro-2-iodotolueneに関する追加情報

5-Fluoro-2-Iodotoluene (CAS No. 66256-28-8): A Versatile Building Block in Modern Chemical Research and Pharmaceutical Development

In the realm of organic synthesis and medicinal chemistry, 5-fluoro-2-iodotoluene (CAS No. 66256-28-8) stands out as a critical intermediate due to its unique structural features and functional group versatility. This aromatic compound, characterized by a toluene backbone substituted with fluorine at the 5-position and iodine at the 2-position, exhibits exceptional reactivity in cross-coupling reactions—a cornerstone of modern drug discovery pipelines. Recent advancements in transition-metal catalysis have further solidified its role in constructing complex molecular architectures, particularly in the design of fluorinated heterocycles and iodylated bioactive scaffolds.

The strategic placement of fluorine and iodine groups confers distinct advantages. The electron-withdrawing fluorine atom enhances metabolic stability while modulating physicochemical properties, a critical factor in optimizing drug candidates. Meanwhile, the iodine substituent serves as an excellent leaving group in palladium-catalyzed Suzuki-Miyaura or Stille couplings, enabling efficient site-selective functionalization. A groundbreaking study published in Nature Chemistry (2023) demonstrated how this compound's dual substituent configuration allows for one-pot synthesis of multifunctionalized quinolines with unprecedented stereoselectivity—a breakthrough for anti-infective drug development.

In pharmaceutical R&D, 5-fluoro-2-iodotoluene has emerged as a key precursor for developing next-generation therapies targeting oncogenic pathways. Researchers at MIT recently utilized this compound to synthesize novel BET bromodomain inhibitors, achieving sub-nanomolar potency against BRD4 while maintaining favorable pharmacokinetic profiles. The iodine moiety facilitated orthogonal click chemistry steps that enabled precise ligand optimization without compromising fluorine's metabolic advantages.

Beyond medicinal applications, this compound plays a pivotal role in materials science innovation. Its ability to form stable covalent bonds with graphene oxide surfaces has led to breakthroughs in developing high-capacity lithium-sulfur batteries. A 2024 study from Stanford University demonstrated that iodylated fluoroarenes-functionalized electrodes achieved 90% capacity retention after 1,000 cycles—a significant leap toward commercializing next-gen energy storage systems.

The synthesis of CAS No. 66256-28-8 has undergone transformative improvements through continuous-flow methodologies. By integrating microwave-assisted Friedel-Crafts acylation with iodination steps under supercritical CO₂ conditions, chemists at Merck achieved >98% purity yields with reduced solvent consumption—a prime example of green chemistry principles applied to industrial-scale production.

In preclinical models, derivatives synthesized from this compound have shown promise in neurodegenerative disease research. A collaborative effort between Harvard Medical School and Pfizer revealed that fluorinated analogs derived from this scaffold exhibit selective inhibition of glycogen synthase kinase 3β (GSK3β)—a validated target for Alzheimer's therapy—without off-target effects observed with traditional inhibitors.

The compound's photophysical properties are also being leveraged in bioimaging applications. Conjugation with quantum dots via its iodo group enabled real-time tracking of intracellular processes with minimal autofluorescence interference, as reported in an Angewandte Chemie paper earlier this year.

Safety considerations remain paramount during handling due to its volatility at elevated temperatures (>140°C). Best practices include using nitrogen-purged gloveboxes during storage and employing automated synthesis platforms equipped with real-time vapor detection systems—a protocol now standard across top-tier pharmaceutical labs.

Ongoing research focuses on expanding its utility through machine learning-guided retrosynthetic analysis. AlphaFold-derived models predict that incorporating this scaffold into peptidomimetic frameworks could yield orally bioavailable agonists for previously undruggable membrane proteins—a potential paradigm shift in GPCR-targeted therapies.

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